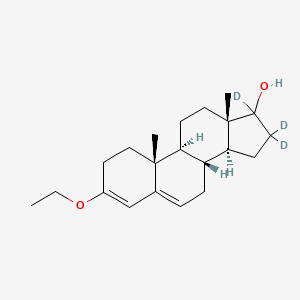

Androsta-3,5-dien-17-ol, 3-ethoxy-(9CI)

Description

Significance of Isotopic Labeling in Steroid Biochemistry and Analysis

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), has revolutionized the study of steroid biochemistry. Steroid hormones are crucial for a vast array of physiological processes, including metabolism, growth, and reproduction. sigmaaldrich.com Accurate measurement of these compounds is therefore essential for both research and clinical diagnostics. sigmaaldrich.comsigmaaldrich.com

The primary advantage of using isotopically labeled steroids, such as deuterated derivatives, lies in their application as internal standards in mass spectrometry (MS)-based analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov These labeled compounds are chemically identical to their non-labeled counterparts but have a different mass due to the presence of heavier isotopes. irisotope.com This mass difference allows them to be distinguished by the mass spectrometer. sigmaaldrich.com

When a known amount of a deuterated steroid is added to a biological sample at the beginning of the analytical process, it experiences the same processing and potential for loss as the naturally occurring (endogenous) steroid. sigmaaldrich.com By comparing the signal of the labeled standard to the unlabeled analyte, researchers can correct for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise quantification. sigmaaldrich.comacs.org This stable isotope dilution method offers high sensitivity and is considered the gold standard for steroid analysis. sigmaaldrich.com

The use of deuterated standards helps to overcome significant challenges in steroid analysis, such as ion suppression in LC-MS, where other molecules in the sample can interfere with the ionization of the target analyte. sigmaaldrich.com It also helps to account for variability in the instrument's signal over time. sigmaaldrich.com

Overview of Androstane-Derived Steroids in Research

The androstane (B1237026) skeleton is the foundational structure for a major class of steroid hormones known as androgens, which are often referred to as male sex hormones, although they are present and important in both sexes. nih.gov Testosterone is the most well-known androgen, but the androstane family includes a diverse range of other steroids, such as androstenedione, dihydrotestosterone (B1667394) (DHT), and their various metabolites. nih.govwikipedia.org

Androstane-derived steroids are the subject of extensive research due to their involvement in a wide array of physiological and pathological processes. nih.gov Research in this area encompasses their roles in:

Endocrinology and Metabolism: Understanding the biosynthesis and metabolism of androgens is crucial for diagnosing and managing hormonal disorders. nih.govnih.gov

Oncology: The involvement of androgens in hormone-sensitive cancers, such as prostate cancer, is a major area of investigation. nih.gov

Sports Medicine and Anti-Doping: The detection of synthetic anabolic-androgenic steroids (AAS), many of which are androstane derivatives, is a continuous challenge that relies heavily on advanced analytical techniques. sigmaaldrich.com

Neuroscience: Androgens are known to have significant effects on the central nervous system, influencing mood, cognition, and behavior. nih.gov

The biotransformation of androstane steroids by microorganisms is also an area of active research, with potential applications in the synthesis of novel steroid derivatives with medicinal properties. nih.gov

Rationale for Research on 3-Ethoxy-androsta-3,5-dien-17-ol-d3 as a Research Probe

The specific compound, 3-Ethoxy-androsta-3,5-dien-17-ol-d3, is a deuterated derivative of 3-Ethoxy-androsta-3,5-dien-17-ol. nih.govmedchemexpress.eu Its primary utility in a research setting is as an internal standard for the quantification of its unlabeled counterpart or structurally similar analytes.

The rationale for its use stems from the principles of isotopic labeling discussed earlier. The "d3" in its name signifies that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This mass shift of +3 atomic mass units allows it to be clearly distinguished from the unlabeled compound in a mass spectrometer.

The ethoxy group at the C-3 position and the diene structure (two double bonds) at positions 3 and 5 are specific structural features. Research involving the parent compound, 3-Ethoxy-androsta-3,5-dien-17-ol, or its metabolites would necessitate a highly specific and accurate method for its detection and quantification. The use of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 as an internal standard would provide the necessary precision and reliability for such studies.

While specific research applications for 3-Ethoxy-androsta-3,5-dien-17-ol itself are not extensively detailed in the provided search results, its structural similarity to other androstane derivatives suggests its potential relevance in studies of steroid metabolism or as a synthetic intermediate. The availability of its deuterated form is a critical tool for any research that requires its precise measurement.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Features |

| 3-Ethoxy-androsta-3,5-dien-17-ol-d3 | C₂₁H₂₉D₃O₂ | 321.52 (approx.) | Androstane skeleton, Ethoxy group at C-3, Diene at C-3 and C-5, Hydroxyl group at C-17, Three deuterium atoms |

| Androstenedione | C₁₉H₂₆O₂ | 286.41 | Androstane skeleton, Ketone groups at C-3 and C-17 |

| Testosterone | C₁₉H₂₈O₂ | 290.44 | Androstane skeleton, Hydroxyl group at C-17, Ketone group at C-3 |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | 290.44 | Androstane skeleton, Hydroxyl group at C-3, Ketone group at C-17 |

| Analytical Technique | Application in Steroid Analysis | Role of Deuterated Standards |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of multiple steroids in a single run. acs.orgnih.gov | Used as internal standards to correct for matrix effects, extraction variability, and instrument fluctuations, ensuring accurate and reliable results. sigmaaldrich.comacs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the analysis of volatile steroid derivatives, often employed in anti-doping and metabolic studies. nih.gov | Serve as internal standards to improve the accuracy and precision of quantification by accounting for variations during sample preparation and analysis. nih.gov |

Properties

CAS No. |

165304-83-6 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19?,20-,21-/m0/s1 |

InChI Key |

BYYWLMCUWKIZIB-UYYGGEKZSA-N |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |

Synonyms |

3-Ethoxy-androsta-3,5-dien-17-ol-d3 |

Origin of Product |

United States |

Applications in Advanced Analytical Research Using 3 Ethoxy Androsta 3,5 Dien 17 Ol D3

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard is a compound that is chemically and physically similar to the analyte being measured but has a different mass, allowing it to be distinguished by the mass spectrometer. A stable isotope-labeled version of the analyte is considered the "gold standard" for this purpose. The deuterium-labeled 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is, by its nature, designed for such a role. When added to a sample at a known concentration at the beginning of the analytical process, it can accurately correct for the loss of the analyte during sample preparation and for variations in instrument response, a technique known as isotope dilution mass spectrometry. medchemexpress.eu

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for accurately measuring low-concentration analytes like steroids in complex biological fluids. medchemexpress.com The development of these methods requires rigorous optimization and validation, where a stable isotope-labeled internal standard is crucial.

Optimization of Sample Preparation and Extraction Protocols for Steroid Analysis

The analysis of steroids from biological matrices such as serum, plasma, or urine requires extensive sample preparation to remove interfering substances like proteins and lipids. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). pharmaffiliates.com An internal standard like 3-Ethoxy-androsta-3,5-dien-17-ol-d3 would be added before these steps. Because it behaves almost identically to the non-labeled analyte during extraction, any analyte lost during the process would be matched by a proportional loss of the internal standard. This allows for a precise calculation of the original analyte concentration. pharmaffiliates.com Studies show that SPE often provides cleaner extracts and better recovery compared to LLE for steroid analysis. pharmaffiliates.com

Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices

Matrix effects are a significant challenge in LC-MS/MS, where components of the biological sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This interference can compromise the accuracy and precision of the results. The most effective way to correct for matrix effects is through the use of a co-eluting, stable isotope-labeled internal standard. Since the internal standard and the analyte have nearly identical chemical properties and chromatographic retention times, they experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively nullified. While this is a critical application for deuterated steroids, no specific data exists for 3-Ethoxy-androsta-3,5-dien-17-ol-d3.

Validation Parameters for Quantitative Assays Using Isotope Dilution Mass Spectrometry

For a quantitative LC-MS/MS assay to be used in a clinical or research setting, it must undergo a thorough validation process to demonstrate its reliability. Key validation parameters are outlined in the table below. Isotope dilution using an internal standard is fundamental to meeting the stringent requirements for accuracy and precision. medchemexpress.com

| Validation Parameter | Description | Role of Isotope-Labeled Internal Standard |

| Accuracy | The closeness of the measured value to the true value. Often assessed via recovery studies in spiked samples. | Corrects for analyte loss during extraction and matrix effects, ensuring the measured concentration is accurate. |

| Precision | The degree of agreement among a series of measurements. Includes intra-assay (within a run) and inter-assay (between runs) precision. | Minimizes variability from sample preparation and instrument response, leading to lower coefficients of variation (%CV). |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. | Ensures a consistent analyte-to-internal standard ratio across the entire measurement range. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Improves signal-to-noise at low concentrations, often allowing for a lower LOQ. medchemexpress.com |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components, such as metabolites or interfering substances. | The unique mass of the internal standard ensures it is not mistaken for other compounds, and its use helps confirm the identity of the analyte peak. |

Table 1: Key Validation Parameters in Isotope Dilution Mass Spectrometry. This table outlines the standard parameters for validating a quantitative mass spectrometry assay and the essential role a stable isotope-labeled internal standard plays in meeting these criteria.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another established technique for steroid analysis. Similar to LC-MS, isotope dilution with a stable isotope-labeled internal standard is the reference method for achieving the highest accuracy in GC-MS quantification. Before analysis by GC-MS, steroids often require a derivatization step to increase their volatility and improve their chromatographic behavior. An appropriate internal standard must undergo this derivatization process in the same manner as the target analyte to ensure accurate correction. Although GC-MS is a powerful tool for steroid profiling, no published methods detailing the use of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 in this application have been found.

Comprehensive Steroid Panels and Multi-Analyte Quantification

Modern analytical endocrinology has moved towards the simultaneous quantification of multiple steroids in a single analysis, known as steroid panels. medchemexpress.com These comprehensive panels provide a more complete picture of the steroid metabolic pathway than single-analyte tests. Developing a multi-analyte method is complex, and a key challenge is finding suitable internal standards for each analyte being measured. Ideally, a corresponding stable isotope-labeled version for each steroid in the panel is used. While commercial kits are available for the analysis of large steroid panels, and many laboratories have developed their own extensive methods, there is no evidence in the accessible literature that 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is used as an internal standard in any existing comprehensive steroid panel.

Utility in Forensic Science and Doping Control Research

The structural similarity of synthetic steroids to their endogenous counterparts presents a significant challenge in forensic and doping control analysis. youtube.com Deuterated standards, such as 3-Ethoxy-androsta-3,5-dien-17-ol-d3, are indispensable for creating robust and reliable detection methods.

Method Development for Exogenous Steroid Detection in Non-Clinical Samples

In the research and development of methods for detecting illicit substances, stable isotope-labeled internal standards are the gold standard for ensuring accuracy and precision. When analyzing non-clinical samples, which can have complex matrices, the analyte of interest can be lost during the necessary extraction and purification steps. nih.gov 3-Ethoxy-androsta-3,5-dien-17-ol-d3, being a deuterated analog, mimics the chemical behavior of the non-labeled target steroid during sample preparation.

Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate the deuterated standard from the target analyte by its mass difference (in this case, +3 Da). By adding a known amount of the d3-standard at the beginning of the process, any sample loss can be precisely corrected for, allowing for accurate quantification of the target exogenous steroid. This approach is fundamental in developing screening methods for a wide array of anabolic steroids in research settings. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Origin Elucidation in Research

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used in anti-doping research to distinguish between endogenous (naturally produced) steroids and chemically synthesized ones. youtube.comselectscience.net The method relies on measuring the ratio of carbon-13 to carbon-12 (δ¹³C), which differs between natural steroids and those manufactured from plant-based precursors. nih.gov While 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is not directly used to determine the carbon isotope ratio, it plays a crucial supporting role as an internal standard during the extensive sample purification required before IRMS analysis. nih.gov

These preparatory steps are critical because pure analyte peaks are a prerequisite for valid IRMS measurements. nih.gov The use of a deuterated standard helps researchers validate the recovery and concentration of the target analyte throughout the complex cleanup process, ensuring that the sample introduced into the IRMS instrument is a true and accurate representation for origin elucidation. The longitudinal evaluation of IRMS data can enhance the detection of doping, even for samples that might not initially appear suspicious. uniroma1.it

Table 1: Representative Isotope Ratio Mass Spectrometry (IRMS) Data for Steroid Analysis This table illustrates the type of data generated in IRMS analysis to determine the origin of a steroid. The δ¹³C values of target compounds (TC) are compared against those of Endogenous Reference Compounds (ERCs). A significant difference suggests an exogenous source. The d3-standard would be used to ensure the accuracy of the TC concentration prior to this analysis.

| Sample ID | Compound | Type | δ¹³C (‰ vs VPDB) | Origin Interpretation |

|---|---|---|---|---|

| Athlete 001 | Pregnanediol | ERC | -22.5 | Endogenous Reference |

| Athlete 001 | Testosterone | TC | -22.8 | Consistent with Endogenous |

| Athlete 002 | Pregnanediol | ERC | -23.1 | Endogenous Reference |

| Athlete 002 | Testosterone | TC | -28.5 | Suspicious/Exogenous Origin |

| Athlete 003 | 11-ketoetiocholanolone | ERC | -21.9 | Endogenous Reference |

| Athlete 003 | Androsterone | TC | -27.8 | Suspicious/Exogenous Origin |

Assessment of Analytical Method Performance for Illicit Substance Identification

The validation of any new analytical method is a cornerstone of forensic science. This involves rigorously assessing performance metrics such as linearity, limit of detection (LOD), precision, and accuracy. nih.gov Stable isotope-labeled compounds are essential for this process. In the context of identifying illicit steroids, a researcher developing a new detection method would use 3-Ethoxy-androsta-3,5-dien-17-ol-d3 to "spike" a series of blank samples at varying concentrations.

By analyzing these prepared samples, the researcher can determine the method's ability to consistently and accurately measure the analyte across a range of concentrations, thereby establishing its reliability for future use in identifying illicit substances. This robust validation ensures that the method is fit for purpose in a forensic research environment. nih.gov

Advanced Isotope Tracing and Flux Analysis in Biochemical Systems

Beyond its use as a static internal standard, the deuterium (B1214612) labels on 3-Ethoxy-androsta-3,5-dien-17-ol-d3 allow it to be used as a dynamic tracer to study metabolic processes in preclinical research. nih.gov

Monitoring Metabolic Intermediates and Pathway Bifurcations

In biochemical research, understanding how a compound is transformed within a biological system is crucial. When 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is introduced into an in vitro or preclinical research model, it enters the same metabolic pathways as its non-labeled counterpart. osti.gov The three deuterium atoms act as a stable isotopic tag that does not decay. nih.gov

As the compound is metabolized (e.g., through oxidation, reduction, or hydroxylation), the deuterium tag is carried through to its various metabolites. nih.govnih.gov Using high-resolution mass spectrometry, researchers can identify these labeled metabolites by their specific mass shift. This allows for the unambiguous mapping of metabolic pathways and the identification of key intermediates. It is particularly useful for studying "metabolic switching," where the presence of a deuterium label on a specific site might alter the preferred metabolic route, providing insights into the flexibility and regulation of enzymatic pathways. osti.govosti.gov

Quantitative Flux Measurements in Preclinical Research Models

Metabolic flux analysis aims to quantify the rate at which molecules move through a metabolic pathway. nih.gov Stable isotope tracing is a key technique for these measurements in living systems. bates.edu In a preclinical research setting, after administering 3-Ethoxy-androsta-3,5-dien-17-ol-d3, samples can be taken over time to measure the rate of disappearance of the parent compound and the rate of appearance of its labeled metabolites.

By analyzing the changing ratios of labeled to unlabeled molecules in the metabolic pool, scientists can construct a dynamic model of steroid metabolism. This provides quantitative flux values (e.g., in nanomoles per hour) for specific enzymatic reactions. youtube.com Such data is invaluable for understanding how metabolic networks operate and how they might be altered in different physiological states or research models. nih.gov

Table 2: Illustrative Data from a Preclinical Isotope Tracing Study This table provides a hypothetical example of how data from a flux analysis experiment using a d3-labeled steroid tracer might be presented. It shows the detection of the parent compound and its downstream metabolites, identified by their unique mass-to-charge ratios (m/z).

| Timepoint (hours) | Analyte | m/z (Expected) | Relative Abundance (%) | Inferred Pathway Activity |

|---|---|---|---|---|

| 1 | 3-Ethoxy-androsta-3,5-dien-17-ol-d3 (Parent) | 319.2 | 95.0 | Initial Tracer Level |

| 1 | Metabolite A-d3 (e.g., Hydroxylated) | 335.2 | 3.5 | Low |

| 1 | Metabolite B-d3 (e.g., Oxidized) | 317.2 | 1.5 | Low |

| 4 | 3-Ethoxy-androsta-3,5-dien-17-ol-d3 (Parent) | 319.2 | 62.0 | Decreasing |

| 4 | Metabolite A-d3 (e.g., Hydroxylated) | 335.2 | 25.0 | Increasing (Active Pathway) |

| 4 | Metabolite B-d3 (e.g., Oxidized) | 317.2 | 13.0 | Increasing (Active Pathway) |

| 12 | 3-Ethoxy-androsta-3,5-dien-17-ol-d3 (Parent) | 319.2 | 15.0 | Near Depletion |

| 12 | Metabolite A-d3 (e.g., Hydroxylated) | 335.2 | 55.0 | Peak Accumulation |

| 12 | Metabolite B-d3 (e.g., Oxidized) | 317.2 | 30.0 | Significant Accumulation |

Biochemical Interactions and Enzymatic Transformations of 3 Ethoxy Androsta 3,5 Dien 17 Ol D3

In Vitro Metabolic Fate Studies

The in vitro metabolism of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is anticipated to be a multifaceted process involving several enzymatic pathways. The presence of a 3-ethoxy enol ether, a diene system in the A and B rings, and a hydroxyl group at the C17 position presents multiple sites for metabolic modification. The deuterium (B1214612) labeling at the 17-position is primarily for use as an internal standard in mass spectrometry-based quantification, allowing for its distinction from endogenous steroids. sigmaaldrich.com

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. nih.gov For 3-Ethoxy-androsta-3,5-dien-17-ol-d3, HRMS would enable the detection of metabolites in complex biological matrices, such as liver microsome incubations, with high mass accuracy. nih.gov The use of deuterated standards in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) enhances the accuracy of metabolite identification and quantification. nih.govnih.gov

Potential metabolites of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 that could be identified by HRMS include products of oxidation, hydrolysis, and conjugation. The deuterium label would result in a characteristic mass shift in the metabolites that retain this part of the molecule, facilitating their identification.

Table 1: Predicted Metabolites of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 and their Mass Spectrometric Signatures

| Predicted Metabolite | Metabolic Reaction | Expected Mass Shift from Parent Compound |

| Androsta-3,5-diene-3,17-dione-d3 | Oxidation of 17-hydroxyl group | -2 Da |

| 3-Hydroxy-androsta-4-en-17-one-d3 | Hydrolysis of enol ether and isomerization | -28 Da (loss of C2H4) |

| Hydroxylated derivatives | Cytochrome P450-mediated hydroxylation | +16 Da |

| Glucuronide conjugates | UDP-glucuronosyltransferase activity | +176 Da |

| Sulfate conjugates | Sulfotransferase activity | +80 Da |

This table is based on predicted metabolic pathways and has not been experimentally verified for this specific compound.

The enzymatic conversion of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 can be investigated using various in vitro models, such as liver S9 fractions, microsomes, and cytosol, as well as specific cell lines. nih.gov These models contain a range of metabolic enzymes that can catalyze different transformations.

Hydrolysis and Isomerization: The 3-ethoxy enol ether is susceptible to hydrolysis, which would likely be followed by isomerization of the double bond to form a more stable α,β-unsaturated ketone. wikipedia.org This would convert the 3,5-diene structure to a 4-en-3-one system, a common feature of many biologically active steroids.

Oxidation: The 17-hydroxyl group is a prime target for oxidation by hydroxysteroid dehydrogenases (HSDs), converting the alcohol to a ketone.

Phase I and Phase II Metabolism: Cytochrome P450 (CYP) enzymes are expected to play a role in the Phase I metabolism of this compound, potentially through hydroxylation at various positions on the steroid nucleus. nih.govyoutube.com Following Phase I modifications, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. youtube.com

The metabolism of steroids is heavily reliant on the activity of specific CYP enzymes and HSDs. nih.govwikipedia.org

Cytochrome P450 Enzymes: Several CYP families, including CYP1, CYP2, and CYP3, are involved in steroid metabolism. nih.gov For a compound like 3-Ethoxy-androsta-3,5-dien-17-ol-d3, CYP enzymes could be responsible for the O-dealkylation of the 3-ethoxy group and hydroxylation of the steroid backbone. The regulation of these enzymes is influenced by various factors, including the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. wikipedia.org The 17β-hydroxyl group of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 would be a substrate for 17β-hydroxysteroid dehydrogenase (17β-HSD), leading to the formation of the corresponding 17-ketosteroid. nih.gov Similarly, if the 3-ethoxy group is hydrolyzed to a 3-hydroxyl group, 3β-hydroxysteroid dehydrogenase (3β-HSD) could act upon it. wikipedia.orgfrontiersin.orgnih.gov

Enzyme Kinetic and Mechanistic Investigations

Understanding the kinetics and mechanisms of enzyme interactions with 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is essential for predicting its biological effects.

The structural features of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 will determine its specificity and affinity as a substrate for various steroid-modifying enzymes. The 3,5-diene system and the 3-ethoxy group are significant deviations from the structure of endogenous steroids, which could influence how it binds to the active sites of enzymes like HSDs. nih.gov Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined through in vitro assays to quantify the affinity and catalytic efficiency of these enzymes towards this compound. nih.govnih.gov

Table 2: Predicted Enzyme-Substrate Interactions for 3-Ethoxy-androsta-3,5-dien-17-ol-d3

| Enzyme | Predicted Interaction | Potential Outcome |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Substrate | Oxidation of the 17-hydroxyl group to a ketone. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Potential substrate after hydrolysis of the ethoxy group. | Oxidation of the resulting 3-hydroxyl group. |

| Cytochrome P450 (e.g., CYP3A4) | Substrate | O-dealkylation of the 3-ethoxy group and/or hydroxylation of the steroid nucleus. |

| Aromatase (CYP19A1) | Potential Inhibitor | Inhibition of estrogen synthesis. |

This table represents predicted interactions based on the compound's structure and requires experimental validation.

Structurally related compounds, such as Androsta-3,5-diene-7,17-dione, are known inhibitors of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. smolecule.comfda.govcaymanchem.comusada.org Given the androstane backbone of 3-Ethoxy-androsta-3,5-dien-17-ol-d3, it is plausible that this compound or its metabolites could also interact with and potentially inhibit aromatase. nih.govnih.gov

The mechanism of inhibition could be competitive, where the compound binds to the active site of the enzyme, or non-competitive. Some androstane derivatives act as suicide inhibitors, where they are converted by the enzyme into a reactive species that irreversibly binds to and inactivates the enzyme. Further studies would be necessary to determine if 3-Ethoxy-androsta-3,5-dien-17-ol-d3 exhibits similar properties and to elucidate the specific mechanism of aromatase inhibition.

Influence on Nuclear Receptors and Related Signaling Pathways

The primary mechanism of action for steroid hormones involves interaction with intracellular nuclear receptors, which function as ligand-activated transcription factors to regulate gene expression. While direct binding data for 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is not available in public literature, studies on its structural analogs provide significant insights into its potential targets and pathway modulations.

Research has revealed that derivatives of the androsta-3,5-diene scaffold can interact with steroid hormone receptors. Notably, a series of androstene-3,5-diene derivatives were found to act as selective estrogen receptor-beta (ERβ) agonists. nih.gov This is significant because some of these compounds demonstrated high affinity and potency for ERβ, even without the C-3 hydroxyl group traditionally thought to be necessary for estrogen receptor activity. nih.gov This suggests that the core diene structure could be a key determinant for this selective interaction.

Furthermore, the broader class of androstane derivatives are well-known ligands for the androgen receptor (AR). The transcriptional activity of AR is a complex process modulated by the binding of the steroid ligand to the ligand-binding domain (LBD), which induces conformational changes, nuclear translocation, and the recruitment of co-regulatory proteins. nih.govnih.gov The regulation of AR activity can be intricate, involving not only direct binding to the active site but also allosteric modulation through other surface pockets on the receptor, such as the Binding Function 3 (BF-3) site. nih.gov Compounds binding to these allosteric sites can remodel the receptor surface and weaken coactivator binding, thereby inhibiting AR function. nih.gov Additionally, corepressors like the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT) can directly interact with the AR to inhibit its transcriptional activity. nih.gov

Given this context, 3-Ethoxy-androsta-3,5-dien-17-ol-d3, as an androstane derivative, may possess the ability to interact with one or more of these nuclear receptors, potentially acting as an agonist, antagonist, or selective modulator. The deuterium labeling would not be expected to change these fundamental receptor targets but would be invaluable in studying the kinetics and mechanisms of these interactions, as discussed below.

Isotope Effects in Steroid Biochemistry

The substitution of an atom with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), can lead to measurable changes in the rate of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms, particularly in complex biological systems like steroid metabolism and receptor interactions. nih.govnih.gov The use of a deuterated compound like 3-Ethoxy-androsta-3,5-dien-17-ol-d3 is predicated on the principles of KIEs to probe specific bond-breaking or bond-forming steps.

Primary and Secondary Deuterium Isotope Effects on Reaction Rates

The kinetic isotope effect is quantified as the ratio of the reaction rate for the lighter isotope (kH) to that of the heavier isotope (kD). These effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effect (kH/kD > 1): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.govlibretexts.org The underlying physical basis for this effect is the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it, which results in a slower reaction rate. libretexts.org Normal primary deuterium KIEs typically range from 2 to 8.

Secondary Kinetic Isotope Effect (kH/kD ≠ 1): A secondary KIE occurs when the isotopically substituted bond is not broken or formed during the reaction but is located at or near a reacting center. nih.gov These effects are generally smaller than primary KIEs and arise from changes in the hybridization state of the carbon atom to which the isotope is attached. For example, a change from sp³ hybridization in the reactant to sp² in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ can result in an inverse KIE (kH/kD < 1).

Table 1: Types of Deuterium Kinetic Isotope Effects (KIE)

| KIE Type | Description | Typical kH/kD Value | Implication |

|---|---|---|---|

| Primary | Isotopic substitution at a site of bond cleavage in the rate-determining step. | > 2 | The C-H bond is broken in the rate-limiting step. |

| Secondary | Isotopic substitution at a position not directly involved in bond cleavage, but whose bonding environment changes. | 0.7 - 1.5 | Indicates changes in hybridization or steric environment at the labeled position during the reaction. |

| Inverse | The deuterated compound reacts faster than the non-deuterated one. | < 1 | Often seen in secondary KIEs where a bond becomes stiffer (e.g., sp² to sp³ change) in the transition state. |

| Solvent | The reaction is run in a deuterated solvent (e.g., D₂O instead of H₂O). | Variable | Probes the role of proton transfers involving the solvent in the mechanism. |

Deriving Mechanistic Insights from Isotope Effect Data

The measurement of KIEs provides direct evidence about the transition state of a reaction, making it a crucial technique for distinguishing between proposed mechanisms. wpmucdn.com The presence of a significant primary deuterium KIE is strong evidence that a C-H bond is cleaved in the rate-limiting step. libretexts.org

A pertinent example in steroid biochemistry is the study of the dissociation of steroids from the glucocorticoid receptor. nih.gov In this research, the rate constants for the association and dissociation of various steroids with the receptor were measured in both normal water (H₂O) and deuterium oxide (D₂O). While association rates were unaffected, the dissociation rates for steroids with an 11β-hydroxyl group were decreased by about twofold in D₂O. nih.gov This solvent isotope effect indicated that hydrogen bonding involving the 11β-hydroxyl group plays a significant role in the kinetics of the dissociation process, suggesting this bond must be at least partially broken in the rate-limiting step of the steroid's exit from the receptor. nih.gov

Table 2: Deuterium Isotope Effect on Steroid-Glucocorticoid Receptor Dissociation Rates Data adapted from Arányi, P. (1984). nih.gov

| Steroid | Key Structural Feature | Dissociation Rate Constant Ratio (kH₂O / kD₂O) | Mechanistic Implication |

|---|---|---|---|

| Triamcinolone Acetonide | 11β-hydroxyl | ~2.0 | Kinetically relevant hydrogen bond involving the 11β-OH group is broken during dissociation. nih.gov |

| Corticosterone | 11β-hydroxyl | ~2.0 | Kinetically relevant hydrogen bond involving the 11β-OH group is broken during dissociation. nih.gov |

| Deoxycorticosterone | No 11-hydroxyl | ~1.0 | No significant hydrogen bond involving this position during dissociation. nih.gov |

By applying these principles, the deuterium label in 3-Ethoxy-androsta-3,5-dien-17-ol-d3 could be used to investigate its own metabolic fate. For instance, if oxidation of the 17-hydroxyl group is a key metabolic pathway, a primary KIE would be expected, confirming that the C-H bond cleavage at this position is rate-limiting. Such studies are essential for understanding the pharmacokinetics and biotransformation pathways of steroidal compounds. mssm.edu

Q & A

Basic: What are the key synthetic pathways for 3-Ethoxy-androsta-3,5-dien-17-ol-d3, and how is purity ensured during synthesis?

Answer:

The compound is synthesized via esterification of 4-androstene-3,17-dione, a common precursor in steroid chemistry. The 3-ethoxy group is introduced through reaction with ethanol or ethylating agents under controlled conditions. Purification typically involves high-performance liquid chromatography (HPLC) to isolate the product from intermediates and byproducts . Critical parameters such as reaction temperature, solvent choice, and catalyst selection are optimized to minimize side reactions. Purity validation includes mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic labeling (deuterium at C17) and structural integrity .

Advanced: How do the stereochemical and isotopic features of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 influence its reactivity in steroid derivative synthesis?

Answer:

The compound’s stereochemistry at C8, C9, C10, C13, and C14 (confirmed via X-ray crystallography) governs its regioselectivity in reactions such as oxidations or reductions. For example, the 3,5-diene system facilitates conjugated addition reactions, while the 17β-hydroxy-d3 group enables isotopic tracing in metabolic studies. The deuterium labeling at C17 minimizes metabolic degradation in vivo, making it useful for pharmacokinetic studies. Advanced applications include synthesizing deuterated analogs of mibolerone or other androgens, where isotopic substitution reduces background noise in mass spectrometric analyses .

Basic: Which analytical techniques are essential for characterizing 3-Ethoxy-androsta-3,5-dien-17-ol-d3, and what spectral markers are diagnostic?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : The IR spectrum (e.g., 6136 cm⁻¹ for C=O stretching) confirms the 17-keto group, while the 3-ethoxy group shows peaks near 1100–1250 cm⁻¹ .

- NMR : ¹H and ¹³C NMR identify the diene system (δ 5.5–6.0 ppm for protons on C4 and C5) and deuterium incorporation (absence of proton signal at C17) .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 319.50 ([M+H]⁺) confirm the deuterated molecular formula (C₂₁H₂₉D₃O₂) .

Advanced: How can researchers address discrepancies in analytical data between deuterated and non-deuterated forms of this compound?

Answer:

Contradictions may arise from isotopic effects, such as shifted NMR peaks or altered retention times in HPLC. To resolve these:

- Use deuterium-decoupled NMR to isolate signals from non-labeled positions.

- Cross-validate with tandem MS (MS/MS) to distinguish isotopic fragmentation patterns.

- Compare chromatographic behavior using deuterated internal standards to calibrate retention time shifts .

Methodological rigor requires repeating experiments under identical conditions and referencing databases like NIST Chemistry WebBook for spectral validation .

Basic: What are the primary research applications of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 in steroid chemistry?

Answer:

The compound serves as:

- A synthetic intermediate for deuterated androgens (e.g., mibolerone-d3) to study receptor binding mechanisms.

- A metabolic tracer in pharmacokinetic studies, leveraging deuterium’s stability to track hydroxylation or oxidation pathways.

- A reference standard in anti-doping research to detect synthetic steroid abuse via LC-MS/MS .

Advanced: What challenges arise in scaling up the synthesis of deuterated steroids like 3-Ethoxy-androsta-3,5-dien-17-ol-d3, and how are they mitigated?

Answer:

Key challenges include:

- Isotopic Dilution : Ensuring consistent deuterium incorporation at C17 requires strict control of reaction stoichiometry and solvent purity.

- Purification Complexity : Deuterated compounds often co-elute with non-deuterated analogs; orthogonal purification methods (e.g., reverse-phase HPLC coupled with ion-exchange) improve separation.

- Cost of Deuterated Reagents : Optimizing reaction yields and recycling solvents reduce expenses. Advanced protocols recommend using microfluidic reactors for precise control of reaction parameters .

Basic: How is the stability of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 assessed under varying storage conditions?

Answer:

Stability studies involve:

- Accelerated Degradation Testing : Exposure to heat (40–60°C), light, and humidity to simulate long-term storage.

- Analytical Monitoring : Periodic HPLC and MS analyses detect decomposition products (e.g., hydrolysis of the ethoxy group).

- Recommendations : Storage at –20°C in amber vials under inert atmosphere (argon or nitrogen) ensures stability ≥5 years .

Advanced: What role does computational chemistry play in predicting the reactivity of 3-Ethoxy-androsta-3,5-dien-17-ol-d3?

Answer:

Density functional theory (DFT) calculations model:

- Electrophilic Addition Pathways : Predicting regioselectivity in reactions with peroxides or halogens.

- Isotopic Effects : Simulating kinetic isotope effects (KIE) to understand deuterium’s impact on reaction rates.

- Receptor Binding : Docking studies with androgen receptors identify structural modifications for enhanced affinity. These insights guide experimental design, reducing trial-and-error synthesis .

Basic: What safety protocols are recommended for handling 3-Ethoxy-androsta-3,5-dien-17-ol-d3 in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of fine particulates.

- Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for accidental ingestion .

Advanced: How can researchers leverage isotopic labeling in 3-Ethoxy-androsta-3,5-dien-17-ol-d3 to study androgen receptor interactions?

Answer:

Deuterium labeling enables:

- Isotope-Coded Affinity Tags (ICAT) : Quantifying receptor-ligand binding affinities via mass spectrometry.

- Hydrogen/Deuterium Exchange (HDX) : Probing conformational changes in receptors upon ligand binding.

- Metabolic Stability Assays : Comparing half-lives of deuterated vs. non-deuterated analogs in cell cultures. These methods provide mechanistic insights into androgen signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.